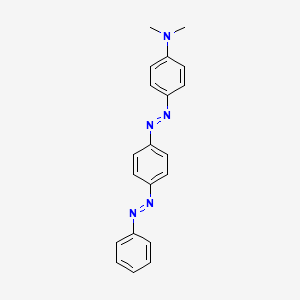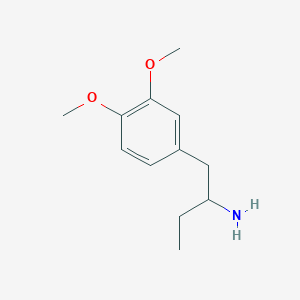
1-(3,4-Dimethoxyphenyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)butan-2-amine, also known as 1-DMB, is a small organic molecule with a molecular weight of 176.24 g/mol. It is a derivative of butan-2-amine, which is a primary amine, and 3,4-dimethoxyphenyl, which is a substituted phenyl group. 1-DMB is a white crystalline solid that is soluble in most organic solvents and is relatively stable in air.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dimethoxyphenyl)butan-2-amine involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene, which is then reduced to 1-(3,4-dimethoxyphenyl)butan-2-amine using sodium borohydride.
Starting Materials
3,4-dimethoxybenzaldehyde, Nitroethane, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 3,4-dimethoxybenzaldehyde (1.0 g, 6.3 mmol) in nitroethane (5.0 mL) and add a catalytic amount of ammonium acetate. Heat the mixture at 80°C for 12 hours., Step 2: Cool the reaction mixture to room temperature and add methanol (10 mL) followed by hydrochloric acid (1 mL). Stir the mixture for 30 minutes to precipitate the product., Step 3: Filter the product and wash it with cold methanol. Dry the product under vacuum to obtain 3,4-dimethoxyphenyl-2-nitropropene (1.2 g, 80%)., Step 4: Dissolve 3,4-dimethoxyphenyl-2-nitropropene (1.0 g, 4.3 mmol) in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring. Stir the mixture at room temperature for 12 hours., Step 5: Add water (10 mL) to the reaction mixture and then add sodium hydroxide (1 M) dropwise until the pH reaches 10. Extract the product with ethyl acetate (3 x 10 mL)., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain 1-(3,4-dimethoxyphenyl)butan-2-amine as a yellow oil (0.8 g, 80%).
科学研究应用
1-(3,4-Dimethoxyphenyl)butan-2-amine has been studied extensively in scientific research due to its wide range of applications. It has been used in the synthesis of other organic compounds, such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenylacetic acid derivatives. It has also been used in the synthesis of various drugs, such as aminopyridine and phenylpyridine derivatives. Additionally, 1-(3,4-Dimethoxyphenyl)butan-2-amine has been used in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines.
作用机制
1-(3,4-Dimethoxyphenyl)butan-2-amine is an amine, which means it can act as a base. It can react with acids to form salts, which can then be used in various chemical reactions. Additionally, 1-(3,4-Dimethoxyphenyl)butan-2-amine can act as a nucleophile, which means it can react with electrophiles to form new bonds. This property makes it useful in the synthesis of various organic compounds.
生化和生理效应
1-(3,4-Dimethoxyphenyl)butan-2-amine has been studied for its potential biochemical and physiological effects. Studies have shown that 1-(3,4-Dimethoxyphenyl)butan-2-amine can act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, such as appetite, sleep, and mood. Additionally, 1-(3,4-Dimethoxyphenyl)butan-2-amine has been shown to modulate dopamine and norepinephrine levels in the brain, which could potentially be beneficial in the treatment of certain neurological disorders.
实验室实验的优点和局限性
1-(3,4-Dimethoxyphenyl)butan-2-amine has several advantages for use in lab experiments. It is relatively stable in air, and it is soluble in most organic solvents. Additionally, it can be synthesized from 3,4-dimethoxyphenylacetone, which is a commercially available compound. However, 1-(3,4-Dimethoxyphenyl)butan-2-amine is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
1-(3,4-Dimethoxyphenyl)butan-2-amine has potential applications in the pharmaceutical industry, as it has been shown to modulate serotonin and dopamine levels in the brain. Additionally, 1-(3,4-Dimethoxyphenyl)butan-2-amine could be used in the synthesis of various organic compounds, such as heterocyclic compounds and aminopyridine and phenylpyridine derivatives. Further research is needed to explore the full potential of 1-(3,4-Dimethoxyphenyl)butan-2-amine in these and other applications.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8,10H,4,7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWBPAEWBUYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)butan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

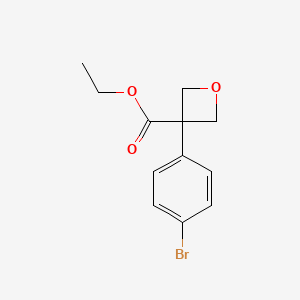
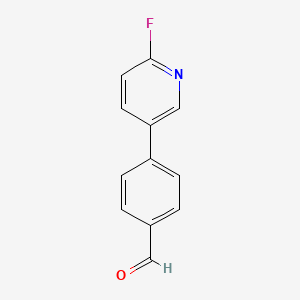
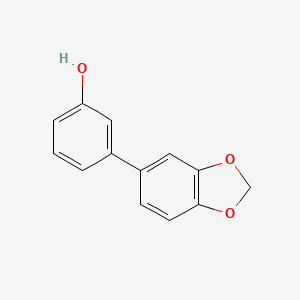
![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
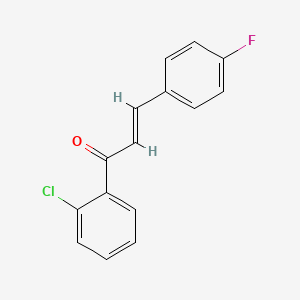
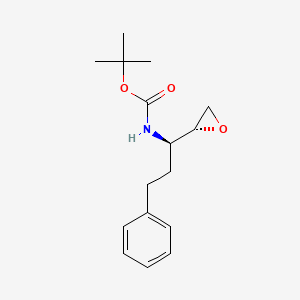
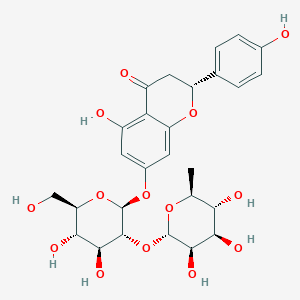
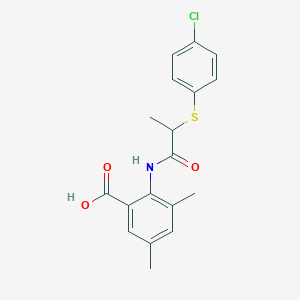
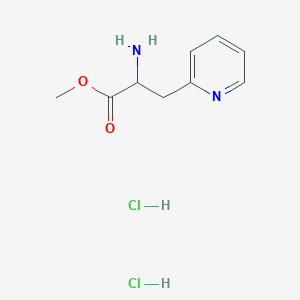
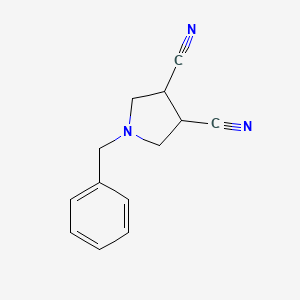
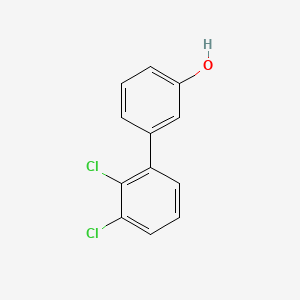
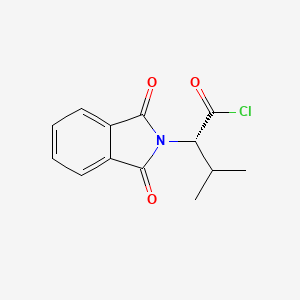
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
